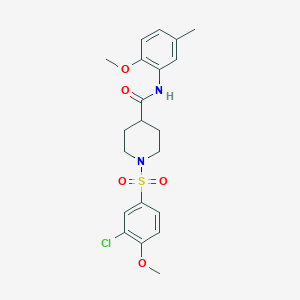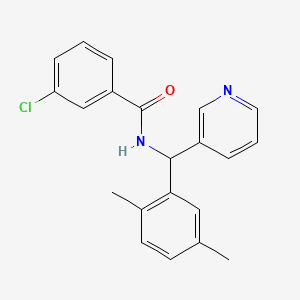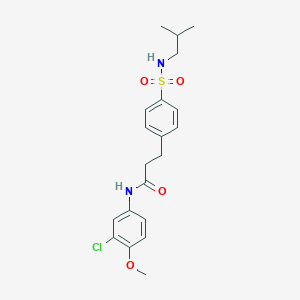
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide works by inhibiting the activity of HDACs, which leads to an increase in acetylation of histones and other proteins. This increase in acetylation can lead to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as cyclin-dependent kinases, which are also involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on other physiological processes. It has been shown to have anti-inflammatory effects, as well as potential use in the treatment of neurological disorders such as Alzheimer's disease and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its specificity for HDACs, which makes it a promising candidate for cancer therapy. However, like many small molecule inhibitors, this compound has limitations in terms of its bioavailability and toxicity. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome some of the limitations of this compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibitors. Finally, there is potential for the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 4-(N-isobutylsulfamoyl)phenylboronic acid, followed by a coupling reaction with 3-bromopropionyl chloride. The crude product can then be purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising candidates for cancer therapy.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14(2)13-22-28(25,26)17-8-4-15(5-9-17)6-11-20(24)23-16-7-10-19(27-3)18(21)12-16/h4-5,7-10,12,14,22H,6,11,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOPMFYJXHKODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
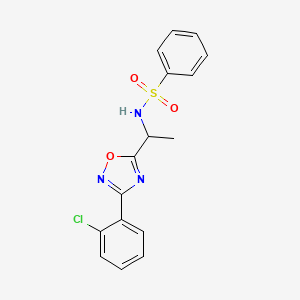
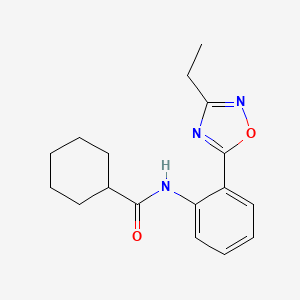



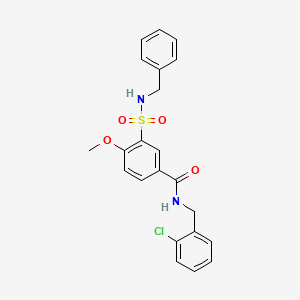
![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)
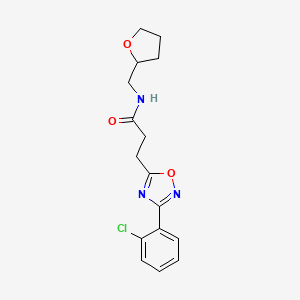
![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
